1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
Description
1-Butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a furopyrimidinedione derivative characterized by a butyl chain at position 1 and a 4-ethoxyphenyl substituent at position 3.
Properties
IUPAC Name |
1-butyl-4-(4-ethoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-5-10-20-14-11-24-17(21)15(14)16(19-18(20)22)12-6-8-13(9-7-12)23-4-2/h6-9,16H,3-5,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOWYGLBBNCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OCC)C(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has several scientific research applications. It has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has shown significant cytotoxic activities against various cancer cell lines, making it a promising candidate for further investigation in oncology research. Additionally, its unique structure and biological activities make it a valuable compound for studying molecular interactions and drug design.
Mechanism of Action
The mechanism of action of 1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it exerts its effects by inhibiting the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s 4-ethoxyphenyl group distinguishes it from closely related derivatives. Key analogs include:
1-Butyl-4-(4-Methoxyphenyl)-4,7-Dihydrofuro[3,4-d]Pyrimidine-2,5(1H,3H)-Dione
- Substituent : 4-Methoxyphenyl (smaller, less lipophilic than ethoxy).
- Purity : >99% (pharmaceutical grade), used as an active pharmaceutical ingredient (API) or intermediate .
- Analytical Methods : LCMS, GCMS, HPLC, NMR, FTIR .
- Key Difference : Methoxy’s reduced steric bulk and lower lipophilicity compared to ethoxy may influence solubility and metabolic stability.
4-(4′-Nitrophenyl)-3,4-Dihydrofuro[3,4-b]Pyridine-2,5-(1H,7H)-Dione (IIIc)
- Substituent : 4-Nitrophenyl (strong electron-withdrawing group).
- Melting Point : 241–243°C, higher than most analogs due to nitro group polarity .
- Synthesis Yield : 82–85% via condensation reactions .
1-{2-[4-(2-Methoxyphenyl)Piperazin-1-yl]-2-Oxoethyl}-4-(4-Methylphenyl)-...-Dione (S350-0458)
Key Trends :
- Lipophilic Substituents (e.g., ethoxy, methyl) may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Bulkier Side Chains (e.g., piperazine in S350-0458) raise molecular weight, affecting pharmacokinetics (e.g., absorption half-life).
Therapeutic and Industrial Relevance
- Pharmaceutical Intermediates : Methoxy and ethoxy derivatives are prioritized for API synthesis due to scalability (>99% purity) and regulatory compliance (USP, BP, Ph. Eur.) .
- Antimicrobial Activity : Fluorophenyl analogs (e.g., M14) exhibit moderate antimicrobial properties, suggesting the target compound’s ethoxy group could be optimized for similar activity .
- Anti-Mycobacterial Applications: Pyrimidinediones with phenoxy-piperidine substituents (e.g., ) highlight structural flexibility for targeting tuberculosis, though ethoxyphenyl’s role remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
